molecular formula C19H17BrN4O3S B2675635 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide CAS No. 1105217-80-8

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide

Cat. No. B2675635
M. Wt: 461.33
InChI Key: BIUCVFDLDSFQLL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzylamino group, a thieno[3,4-c]pyrazole moiety, and a bromofuran moiety. These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the bromine atom might make it easier to determine the structure due to its high electron density.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzylamino group could participate in nucleophilic substitution reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could impact its solubility and stability .

Scientific Research Applications

Antibacterial Applications

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide and its analogs have shown promising antibacterial activity. For instance, certain compounds in this class have displayed significant effectiveness against bacterial strains like Staphylococcus aureus and Bacillus subtilis, demonstrating their potential as antibacterial agents (Palkar et al., 2017).

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial activities against various microbial strains. These activities include the inhibition of photosynthetic electron transport in plants and effectiveness against mycobacterial, bacterial, and fungal strains. This positions them as potential candidates for antimicrobial drugs (Imramovský et al., 2011).

Anticancer Properties

Some derivatives have shown selective cytotoxicity against cancerous cell lines, indicating their potential use in cancer therapy. For example, certain benzothiazole derivatives based on this chemical structure have demonstrated effectiveness in inhibiting tumor growth in vivo (Yoshida et al., 2005).

Application in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based monomers, related to the core structure of this compound, have been used in the synthesis of donor−acceptor copolymers for application in photovoltaic devices. These applications suggest potential utility in the field of renewable energy and materials science (Zhou et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c20-16-7-6-15(27-16)19(26)22-18-13-10-28-11-14(13)23-24(18)9-17(25)21-8-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUCVFDLDSFQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide

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